pentyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Pentyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a pentyl ester group, a methyl group, a phenyl group, and a tetrahydroindole core
Preparation Methods
The synthesis of pentyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst, yielding the desired indole derivative in good yield . Industrial production methods may involve optimization of these conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Pentyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Scientific Research Applications
Pentyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of pentyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s ability to undergo various chemical modifications allows for the fine-tuning of its biological activity and specificity.
Comparison with Similar Compounds
Pentyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar ester and phenyl group but differs in the core structure, which is a tetrahydropyrimidine instead of an indole.
3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: This compound has a similar indole core but lacks the pentyl ester group, making it less hydrophobic.
Properties
Molecular Formula |
C21H25NO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
pentyl 3-methyl-4-oxo-6-phenyl-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C21H25NO3/c1-3-4-8-11-25-21(24)20-14(2)19-17(22-20)12-16(13-18(19)23)15-9-6-5-7-10-15/h5-7,9-10,16,22H,3-4,8,11-13H2,1-2H3 |
InChI Key |
YNMUXWYCCPSWKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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